molecular formula C10H13O3P B14717790 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole CAS No. 13121-31-8

2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14717790
CAS No.: 13121-31-8
M. Wt: 212.18 g/mol
InChI Key: VTCVXKUIHFCRDN-UHFFFAOYSA-N
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Description

2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole is a chemical compound with the molecular formula C10H13O4P It is a member of the benzodioxaphosphole family, characterized by a phosphorus atom bonded to a benzene ring through two oxygen atoms, forming a dioxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with various reagents. For instance, one method involves the reaction with tribromoacetaldehyde, which proceeds by initial halophilic attack on the bromine atom, leading to products such as pyrocatechol bromophosphate and pyrocatechol dibromovinylphosphate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can undergo substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as halogens and organometallic compounds are often used.

Major Products:

Scientific Research Applications

2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole involves its reactivity at the phosphorus atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and oxidation, due to the electrophilic nature of the phosphorus center. These reactions often lead to the formation of new phosphorus-oxygen or phosphorus-carbon bonds, which are crucial in the synthesis of more complex molecules .

Properties

CAS No.

13121-31-8

Molecular Formula

C10H13O3P

Molecular Weight

212.18 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C10H13O3P/c1-10(2,3)13-14-11-8-6-4-5-7-9(8)12-14/h4-7H,1-3H3

InChI Key

VTCVXKUIHFCRDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP1OC2=CC=CC=C2O1

Origin of Product

United States

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